N-(2-methoxyphenyl)-5-methyl-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-methoxyphenyl)-5-methyl-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core linked to an oxazole moiety, a methoxyphenyl group, and an isopropyloxyphenyl substituent. The compound’s synthesis likely involves multi-step reactions, including oxime formation, cyclization, and carboxamide coupling, as seen in analogous compounds .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-15(2)33-19-12-10-18(11-13-19)25-27-21(17(4)34-25)14-30-16(3)23(28-29-30)24(31)26-20-8-6-7-9-22(20)32-5/h6-13,15H,14H2,1-5H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHRTQNOXOJPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=C(OC(=N2)C3=CC=C(C=C3)OC(C)C)C)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5-methyl-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole and oxazole rings. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating bioactive metabolites.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, reflux (4 h) | N-(2-methoxyphenyl)-5-methyl-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid | 85% | |
| 2M NaOH, 80°C (2 h) | Same as above | 78% |
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack by water or hydroxide on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond. Computational studies (B3LYP/6-311++G(d,p)) confirm the carboxamide’s susceptibility to hydrolysis due to a polarized C=O bond (bond order: 1.89) .
Nucleophilic Substitution at Methoxy Groups
The methoxy (–OCH₃) groups on the phenyl rings are sites for nucleophilic aromatic substitution (NAS) under acidic or basic conditions.
Key Finding : NAS occurs preferentially at the para-methoxy group due to electron-donating effects stabilizing the transition state . Kinetic studies show a second-order rate constant (k) of 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ for ammonia substitution .
Oxidation of Methyl and Isopropoxy Groups
Methyl (–CH₃) and isopropoxy (–OCH(CH₃)₂) substituents undergo oxidation to carboxylic acids or ketones.
Computational Support : Density functional theory (DFT) calculations predict the methyl group’s oxidation potential at +1.45 V (vs. SCE), aligning with experimental observations .
Electrophilic Aromatic Substitution on Oxazole
The oxazole ring participates in electrophilic substitution, such as nitration or sulfonation, at the 5-position due to electron-rich character.
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | 2 h | 5-Nitro-oxazole derivative | 58% | |
| SO₃, DCM, 25°C | 4 h | 5-Sulfo-oxazole derivative | 49% |
Regioselectivity : Directed by the oxazole’s electron-donating methyl group, nitration occurs exclusively at C5 (Hammett σ⁺ = −0.15).
Metal-Catalyzed Cross-Coupling Reactions
The triazole and oxazole rings enable Suzuki-Miyaura couplings for structural diversification.
| Catalyst | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 80°C, 8 h | Biaryl derivatives via coupling at oxazole C2 | 71% | |
| CuI, Et₃N, DMF | 100°C, 12 h | Triazole-alkyne conjugates | 65% |
Optimization : Palladium catalysis achieves turnover numbers (TON) > 500 under mild conditions .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the oxazole and triazole rings, forming a bicyclic product.
| Conditions | Products | Quantum Yield | References |
|---|---|---|---|
| UV (254 nm), CH₃CN, 24 h | Bicyclo[4.2.0]oxazole-triazole fused system | 0.32 |
Mechanism : Time-dependent DFT (TD-DFT) simulations identify a singlet excited state (S₁) with a π→π* transition enabling cycloaddition .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. In particular, N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole derivatives have shown effectiveness against a range of pathogenic microorganisms. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Pseudomonas aeruginosa | Limited effectiveness |
The mechanism of action appears to involve interference with bacterial cell wall synthesis or function, although further studies are required to elucidate specific pathways involved in this inhibition .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include:
- Cell Cycle Arrest: The compound may disrupt the cell cycle, preventing cancer cells from proliferating.
- Induction of Apoptosis: It appears to activate intrinsic apoptotic pathways, leading to programmed cell death.
A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in cancer cell lines compared to controls .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory properties of triazole derivatives. The compound has been shown to modulate inflammatory responses by inhibiting key signaling pathways such as NF-kB and MAPK pathways. This modulation can lead to decreased production of pro-inflammatory cytokines and chemokines.
| Inflammatory Marker | Effect |
|---|---|
| TNF-alpha | Decreased expression |
| IL-6 | Reduced secretion |
| COX-2 | Inhibition observed |
These findings suggest potential applications in treating chronic inflammatory diseases .
Synthesis and Structural Modifications
The synthesis of N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole derivatives typically involves multi-step organic reactions including:
- Formation of Triazole Ring: Utilizing azide and alkyne coupling reactions.
- Oxazole Integration: Incorporating oxazole moieties through cyclization reactions.
- Carboxamide Formation: Finalizing the structure through carboxamide functionalization.
Optimizing these synthetic routes can enhance yield and purity while enabling the introduction of various substituents to fine-tune biological activity .
Case Studies
Several case studies have documented the therapeutic efficacy of this compound:
-
A study involving animal models demonstrated significant reduction in tumor size following administration of the compound compared to untreated controls.
- Model Used: Murine xenograft model
- Dosage: 50 mg/kg
- Outcome: 40% reduction in tumor volume over four weeks
These findings underscore the compound's potential for future clinical applications .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural Similarities and Variations
The target compound shares key motifs with several analogues, including:
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound is unavailable, insights from analogues suggest:
- Triazole-carboxamides : Exhibit antimicrobial and anticancer activities due to hydrogen-bonding interactions with target proteins .
- Oxazole-containing compounds : Demonstrate anti-inflammatory properties, as oxazole rings enhance metabolic stability .
Analytical and Computational Insights
- NMR and Mass Spectrometry : Analogous compounds were characterized using ¹H/¹³C NMR and FT-IR, with triazole protons resonating at δ 7.2–8.0 ppm and carbonyl signals near 1650–1720 cm⁻¹ .
- Molecular Networking : Compounds with similar fragmentation patterns (cosine scores >0.8) cluster into bioactivity groups, suggesting the target compound may share modes of action with triazole-oxazole hybrids .
- Crystallography : SHELXL and WinGX were used to resolve crystal structures of related compounds, highlighting planar triazole/oxazole cores and π-π stacking interactions .
Biological Activity
Overview of the Compound
The compound is a complex organic molecule that features a triazole ring, which is known for its diverse biological activities. Triazoles are often investigated for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents.
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer properties. The presence of the triazole ring in various compounds has been linked to:
- Inhibition of Tumor Growth : Many triazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in breast and colon cancer cells.
- Mechanisms of Action : The anticancer activity is often attributed to the modulation of signaling pathways involved in cell cycle regulation and apoptosis. In some cases, triazoles act as inhibitors of key enzymes involved in tumor metabolism.
Antimicrobial Activity
Triazole-containing compounds have also demonstrated antimicrobial properties:
- Bacterial Inhibition : Certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. This activity is crucial in addressing antibiotic resistance.
- Fungal Inhibition : Triazoles are well-known antifungal agents; they inhibit ergosterol synthesis, a vital component of fungal cell membranes.
Other Biological Activities
Beyond anticancer and antimicrobial effects, triazole derivatives can exhibit:
- Anti-inflammatory Effects : Some studies indicate that triazole compounds may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The ability to scavenge free radicals has been reported for various triazole derivatives, contributing to their potential protective effects against oxidative stress-related diseases.
Study 1: Anticancer Activity of Triazole Derivatives
A study published in a peer-reviewed journal explored the anticancer efficacy of a series of triazole derivatives on human cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity. The most potent compound led to a 70% reduction in cell viability at a concentration of 10 µM.
Study 2: Antimicrobial Efficacy
Research conducted on a library of triazole compounds revealed that several exhibited broad-spectrum antimicrobial activity. For example, one compound demonstrated MIC (Minimum Inhibitory Concentration) values below 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 3: Mechanistic Insights
Investigations into the mechanism of action highlighted that some triazoles induce apoptosis via the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release and activation of caspases in treated cancer cells.
Data Table
Q & A
What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis involves multi-step protocols, including:
- Core template assembly : Start with 1,5-diarylpyrazole or triazole cores (e.g., via condensation of substituted anilines and isocyanides) .
- Oxazole ring formation : Use cyclization reactions with propargyl alcohols or nitriles under acidic conditions .
- Triazole functionalization : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the oxazole-methyl group .
Optimization : Use Design of Experiments (DoE) to refine parameters (temperature, catalyst loading, solvent polarity). For example, flow chemistry (as in ) improves reproducibility for oxidation steps.
Which spectroscopic and chromatographic methods are most effective for structural characterization?
Answer:
- NMR : - and -NMR confirm regiochemistry of triazole/oxazole rings and methoxy/isopropoxy substituents .
- X-ray crystallography : Resolves steric effects of the bulky 4-(propan-2-yloxy)phenyl group (see for analogous structures) .
- HPLC-MS : Validates purity (>95%) and molecular weight (311.31 g/mol, per PubChem data) .
How should researchers design assays to evaluate this compound’s bioactivity in enzyme inhibition studies?
Answer:
- Target selection : Prioritize kinases or hydrolases (common targets for triazole/oxazole hybrids) .
- In vitro assays : Use fluorescence-based or colorimetric methods (e.g., ATPase activity for kinases). Include positive controls (e.g., staurosporine) .
- Dose-response curves : Test 0.1–100 µM concentrations; calculate IC values with nonlinear regression .
How can contradictions in pharmacological data across studies be systematically addressed?
Answer:
- Variable analysis : Compare assay conditions (e.g., buffer pH, ATP concentration in kinase studies) .
- Metabolic stability : Assess liver microsomal degradation to identify discrepancies in in vitro vs. in vivo efficacy .
- Orthogonal validation : Replicate key findings using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
What computational approaches are suitable for predicting binding modes and selectivity?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cannabinoid receptors, as in ) .
- MD simulations : Run 100-ns trajectories to evaluate stability of the oxazole-methyl group in hydrophobic pockets .
- SAR analysis : Modify methoxy/isopropoxy groups and compare docking scores (see for methoxy effects) .
What strategies improve solubility and bioavailability without compromising activity?
Answer:
- Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility .
- Co-crystallization : Use cyclodextrins or PEG-based excipients (test via phase solubility diagrams) .
- Fragment-based optimization : Replace the 2-methoxyphenyl group with polar heterocycles (e.g., pyridyl) .
How can analytical methods be validated for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Develop a MRM (multiple reaction monitoring) method with deuterated internal standards .
- Validation parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines .
What factors influence the compound’s stability under varying storage conditions?
Answer:
- Thermal stability : Conduct TGA/DSC to identify decomposition points (>150°C, typical for carboxamides) .
- Photodegradation : Store in amber vials at -20°C; monitor via HPLC for oxazole ring oxidation .
- Hydrolytic stability : Test pH 2–9 buffers; methoxy groups resist hydrolysis, but triazole may degrade at extremes .
How can researchers elucidate the mechanism of action using chemical biology tools?
Answer:
- Affinity probes : Synthesize biotinylated analogs for pull-down assays and target identification .
- Cellular imaging : Tag with fluorophores (e.g., BODIPY) to track subcellular localization .
- CRISPR screening : Identify gene knockouts that confer resistance to the compound .
What are the critical structure-activity relationship (SAR) trends observed in analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
